Tert-butyl (1-(4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate
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Description
Tert-butyl (1-(4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C22H31N5O4S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Ligands : Altenbach et al. (2008) explored a series of 2-aminopyrimidines, including compounds structurally related to Tert-butyl (1-(4-amino-5-((4-ethylphenyl)sulfonyl)pyrimidin-2-yl)piperidin-4-yl)carbamate, as ligands of the histamine H4 receptor. They found these compounds to be potent in vitro and effective as anti-inflammatory agents and antinociceptives in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Chemical Synthesis and Optimization : The work of Pak and Hesse (1998) on the synthesis of penta-N-protected polyamide demonstrates the chemical synthesis applications of related compounds. They described the synthesis of a derivative containing five independently removable amino-protecting groups and discussed the selective deprotection of these groups (Pak & Hesse, 1998).
Reactions with Organolithium Reagents : Stoyanovich et al. (1978) investigated the reactions of arylsulfonyl compounds, including tert-butyl pyridinyl sulfones, with organolithium reagents. They found that the tert-butyl sulfonyl groups in these compounds are replaced by butyl groups predominantly by the AEn mechanism (Stoyanovich et al., 1978).
Photoredox-Catalyzed Amination : Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with a compound structurally similar to this compound. This method facilitated the assembly of a range of 3-aminochromones under mild conditions (Wang et al., 2022).
Intermediate in Biological Compounds : Zhao et al. (2017) discussed the synthesis of a compound structurally related to this compound as an important intermediate in the synthesis of biologically active compounds such as omisertinib (Zhao et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[1-[4-amino-5-(4-ethylphenyl)sulfonylpyrimidin-2-yl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O4S/c1-5-15-6-8-17(9-7-15)32(29,30)18-14-24-20(26-19(18)23)27-12-10-16(11-13-27)25-21(28)31-22(2,3)4/h6-9,14,16H,5,10-13H2,1-4H3,(H,25,28)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGLEAXLZPSLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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